Phthalanilide

Description

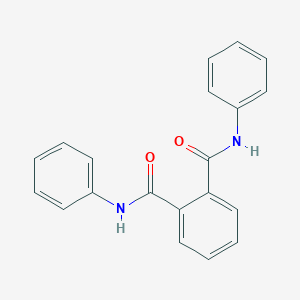

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-N,2-N-diphenylbenzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c23-19(21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(24)22-16-11-5-2-6-12-16/h1-14H,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYACJWRVLBPZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167827 | |

| Record name | N,N'-Diphenylphthaldiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16497-41-9 | |

| Record name | N1,N2-Diphenyl-1,2-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16497-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diphenylphthaldiamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016497419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Diphenylphthaldiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenylphthaldiamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Phthalanilide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the synthesis, characterization, and biological significance of phthalanilide derivatives. Phthalanilides, a class of compounds characterized by a phthalimide core linked to an aniline moiety, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key concepts to facilitate understanding and further research in this promising area of drug discovery.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is most commonly achieved through the condensation reaction between a phthalic anhydride (or its corresponding acid) and an aniline derivative. Several methods have been developed to optimize this reaction, including conventional heating and microwave-assisted synthesis, each with its own advantages in terms of reaction time, yield, and environmental impact.

General Reaction Mechanism

The formation of a this compound proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the aniline attacks one of the carbonyl carbons of the phthalic anhydride, leading to the formation of a phthalanilic acid intermediate. Subsequent dehydration, often facilitated by heat or a catalyst, results in the formation of the stable five-membered imide ring of the this compound.

Experimental Protocols

Below are detailed protocols for the synthesis of N-phenylphthalimide, a representative this compound derivative.

Protocol 1: Conventional Heating

This method involves the direct heating of phthalic anhydride and aniline, typically in the presence of a high-boiling solvent like glacial acetic acid which also acts as a catalyst.

-

Materials:

-

Phthalic anhydride (10 mmol, 1.48 g)

-

Aniline (10 mmol, 0.93 g)

-

Glacial acetic acid (20 mL)

-

10% aqueous potassium carbonate solution

-

Water

-

Ethanol (for recrystallization)

-

-

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Stirring bar

-

Buchner funnel and flask

-

Beakers

-

-

Procedure:

-

To a 100 mL round-bottom flask, add phthalic anhydride (10 mmol) and aniline (10 mmol).

-

Add glacial acetic acid (20 mL) and a stirring bar.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) with continuous stirring for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into 100 mL of cold water with stirring.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the crude product with 50 mL of 10% aqueous potassium carbonate solution to remove any unreacted phthalic anhydride and phthalanilic acid, followed by a wash with 100 mL of water.

-

Dry the crude product in an oven at 60-70 °C.

-

For further purification, recrystallize the crude product from hot ethanol.

-

Collect the purified crystals by filtration and dry to a constant weight.

-

Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)

This method offers a more rapid and environmentally friendly approach to the synthesis of phthalanilides.

-

Materials:

-

Phthalic anhydride (10 mmol, 1.48 g)

-

Aniline (10 mmol, 0.93 g)

-

Ethanol (for recrystallization)

-

-

Equipment:

-

Microwave-safe reaction vessel (e.g., a 25 mL beaker)

-

Domestic or laboratory microwave oven

-

Glass rod

-

Buchner funnel and flask

-

-

Procedure:

-

In a microwave-safe vessel, thoroughly mix equimolar amounts of phthalic anhydride (10 mmol) and aniline (10 mmol) using a glass rod.

-

Place the vessel in the center of the microwave oven.

-

Irradiate the mixture at a medium power setting (e.g., 450 W) for 3-5 minutes. Monitor the reaction progress to avoid overheating.

-

Carefully remove the vessel from the microwave and allow it to cool to room temperature.

-

The solidified product can be purified by recrystallization from ethanol.

-

Collect the purified crystals by filtration and dry.

-

Synthesis of Substituted this compound Derivatives

The versatility of the this compound synthesis allows for the creation of a diverse library of compounds by using substituted phthalic anhydrides and anilines. The choice of substituents on either the phthalimide or the aniline ring can significantly influence the physicochemical properties and biological activity of the resulting derivative. The general protocols described above can be adapted for the synthesis of these derivatives, although reaction times and purification methods may need to be optimized.

Characterization of this compound Derivatives

The structural elucidation and purity assessment of synthesized this compound derivatives are crucial steps. A combination of spectroscopic and physical characterization techniques is employed for this purpose.

Physical Characterization

-

Melting Point: The melting point of a crystalline solid is a key indicator of its purity. A sharp melting point range close to the literature value suggests a high degree of purity.

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to assess the purity of the final product. A single spot on the TLC plate indicates a pure compound.

Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for phthalanilides include:

-

C=O stretching (asymmetric) of the imide group: ~1770-1790 cm⁻¹

-

C=O stretching (symmetric) of the imide group: ~1700-1720 cm⁻¹

-

C-N stretching of the imide group: ~1350-1390 cm⁻¹

-

Aromatic C=C stretching: ~1450-1600 cm⁻¹

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR: The aromatic protons of the phthalimide and aniline rings typically appear in the range of δ 7.0-8.5 ppm. The integration of the signals corresponds to the number of protons.

-

¹³C NMR: The carbonyl carbons of the imide group are highly deshielded and appear at around δ 165-170 ppm. The aromatic carbons resonate in the region of δ 120-140 ppm.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its identity.

Quantitative Data Summary

The following tables summarize the physical and spectroscopic data for a selection of synthesized this compound derivatives.

Table 1: Physical and Yield Data for Selected this compound Derivatives

| Compound | Substituent (Phthalimide) | Substituent (Aniline) | Method | Yield (%) | Melting Point (°C) |

| 1 | H | H | Conventional | 92 | 208-210 |

| 2 | H | 4-CH₃ | Microwave | 88 | 215-217 |

| 3 | H | 4-Cl | Conventional | 95 | 198-200 |

| 4 | 4-NO₂ | H | Conventional | 85 | 245-247 |

| 5 | 4-NH₂ | H | Conventional | 78 | 260-262 |

Table 2: Spectroscopic Data for N-Phenylphthalimide (Compound 1)

| Technique | Key Signals |

| FTIR (cm⁻¹) | 1775 (C=O asym), 1715 (C=O sym), 1380 (C-N), 1595, 1490 (C=C aromatic) |

| ¹H NMR (CDCl₃, δ ppm) | 7.90-7.80 (m, 4H, phthalimide-H), 7.50-7.30 (m, 5H, aniline-H) |

| ¹³C NMR (CDCl₃, δ ppm) | 167.5 (C=O), 134.2, 132.0, 129.1, 128.8, 126.5, 123.8 (aromatic C) |

| MS (m/z) | 223 [M]⁺ |

Biological Activities and Signaling Pathways

This compound derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The mechanism of action for some of these activities has been linked to the modulation of specific intracellular signaling pathways.

Antimicrobial Activity

Several this compound derivatives have shown promising activity against various strains of bacteria and fungi. The mechanism of their antimicrobial action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 3: Antimicrobial Activity of Selected this compound Derivatives (MIC in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |

| 1 | 62.5 | 125 | 250 |

| 3 | 31.25 | 62.5 | 125 |

| 4 | 15.6 | 31.25 | 62.5 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Inoculum: A 24-hour old culture of the test microorganism is diluted in sterile nutrient broth to achieve a turbidity equivalent to the 0.5 McFarland standard.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing nutrient broth to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37 °C for 24 hours for bacteria and 28 °C for 48 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity and Signaling Pathways

The anti-inflammatory properties of certain this compound derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators. This is often achieved by interfering with key signaling pathways such as the Toll-like receptor 4 (TLR4) and the PI3K/Akt/mTOR pathways.

Toll-like Receptor 4 (TLR4) Signaling Pathway

The TLR4 signaling pathway is a critical component of the innate immune system and is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Activation of TLR4 leads to the production of inflammatory cytokines. Some this compound derivatives have been shown to inhibit this pathway, thereby reducing the inflammatory response.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Certain this compound derivatives may exert their therapeutic effects by modulating the activity of key components in this pathway.

Conclusion

This compound derivatives represent a versatile and pharmacologically significant class of compounds. The synthetic methodologies are well-established and amenable to the generation of diverse chemical libraries. The characterization of these compounds relies on standard and robust analytical techniques. The broad spectrum of biological activities, coupled with their ability to modulate key signaling pathways, underscores their potential as lead compounds in drug discovery and development. This guide provides a foundational resource for researchers to further explore and exploit the therapeutic potential of this compound derivatives.

References

The Biological Frontier of Novel Phthalanilide Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, phthalanilide derivatives have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities. This technical guide delves into the core biological activities of novel this compound and structurally related phthalimide compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to empower researchers in the field of drug discovery and development.

Core Biological Activities

Novel this compound and phthalimide derivatives have demonstrated significant potential in several key therapeutic areas, primarily focused on anticancer, antimicrobial, and anti-inflammatory applications. The core isoindoline-1,3-dione structure serves as a versatile pharmacophore, allowing for a multitude of substitutions that modulate the biological activity of the resulting compounds.[1]

Anticancer Activity

A substantial body of research has highlighted the potent anticancer properties of this class of compounds.[1] Derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines, including those of the breast, colon, liver, and prostate.[2][3] The mechanisms underlying their anticancer effects are often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and interference with cellular processes crucial for tumor growth and survival.[3][4]

Antimicrobial Activity

The increasing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. This compound and phthalimide derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6] The structural modifications on the phthalimide core play a crucial role in determining the spectrum and potency of their antimicrobial effects.[6]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a variety of diseases. Certain this compound and phthalimide derivatives have been identified as potent anti-inflammatory agents.[7] Their mechanism of action often involves the modulation of inflammatory pathways, such as the suppression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[5]

Quantitative Data Summary

The following tables summarize key quantitative data for various novel phthalimide derivatives, providing a comparative overview of their biological potency.

Table 1: Anticancer Activity of Novel Phthalimide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5c | HepG-2 (Liver) | 2.74 | [8] |

| Compound 5c | MCF-7 (Breast) | 3.93 | [8] |

| Phthalascidin | Various | 0.0001 - 0.001 | [7] |

| Compound 6f | MCF-7 (Breast) | 0.22 | [9] |

| Compound K3F21 | Prostate Cancer Cells | GI50 values reported | [3] |

Table 2: Antimicrobial Activity of Novel Phthalimide Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 12 | Bacillus subtilis | Activity compared to standards | [5] |

| Compound 12 | Pseudomonas aeruginosa | Activity compared to standards | [5] |

| Phthalimide aryl ester 3b | S. aureus, P. aeruginosa, C. tropicalis, C. albicans | 128 | [2] |

| Various Derivatives | S. aureus, S. epidermidis, Fungi | 0.24 - 25 | [10] |

Table 3: Anti-inflammatory Activity of Novel Phthalimide Derivatives

| Compound ID | Assay | IC50 (µg/mL) | Reference |

| Compound IIh | LPS-stimulated NO production | 8.7 | [7] |

| Compound 17c | COX-2 Inhibition | Binding energy reported | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols frequently cited in the study of this compound and phthalimide derivatives.

Synthesis of N-Substituted Phthalimides

A general and efficient method for the synthesis of N-substituted phthalimides involves the reaction of phthalic anhydride with a primary amine.

-

Procedure:

-

Dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).

-

Add the desired primary amine (1 equivalent) to the solution.

-

The reaction mixture is then typically heated under reflux for several hours.

-

Upon cooling, the product often precipitates and can be collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure N-substituted phthalimide.[6]

-

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9]

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Procedure:

-

Prepare a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

-

Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

After incubation, visually inspect the wells for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

-

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms by which these compounds exert their biological effects is paramount. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound and phthalimide derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedgrid.com [biomedgrid.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 9. actascientific.com [actascientific.com]

- 10. [PDF] Phthalimide analogs as probable 15-lipoxygenase-1 inhibitors: synthesis, biological evaluation and docking studies | Semantic Scholar [semanticscholar.org]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Phthalanilide Derivatives as Multifaceted Anti-Cancer Agents: A Technical Review of Mechanisms of Action

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Phthalanilide and its related phthalimide scaffolds represent a promising class of compounds in oncology drug discovery. Exhibiting a diverse range of biological activities, these derivatives employ multiple mechanisms to inhibit cancer cell proliferation and survival. This technical guide synthesizes current research to provide a detailed overview of their core mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations. Key anti-cancer strategies include the induction of apoptosis via the intrinsic pathway, disruption of critical oncogenic signaling cascades such as PI3K/AKT/mTOR and TGF-β, induction of cell cycle arrest, and novel immunomodulatory functions through the inhibition of immune checkpoints like PD-1/PD-L1. The versatility of the phthalimide core allows for its incorporation into advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), further highlighting its potential in developing next-generation cancer therapies.

Core Mechanisms of Action in Cancer Cells

This compound and phthalimide derivatives exert their anti-neoplastic effects through a variety of molecular mechanisms, often targeting multiple pathways simultaneously. This multi-targeted approach can be advantageous in overcoming the drug resistance that frequently develops with agents targeting a single pathway.

Induction of Apoptosis

A primary mechanism by which these compounds exhibit cytotoxicity is the induction of apoptosis, or programmed cell death.[1] The cytotoxic action of many chemotherapeutic agents is linked to their ability to trigger this process.[1] Evidence suggests that phthalimide derivatives primarily activate the intrinsic (mitochondrial) pathway of apoptosis.[1]

This pathway is initiated by cellular stress and converges on the mitochondria. Phthalimide derivatives have been shown to modulate the expression of key apoptosis-regulating proteins:

-

Bcl-2 Family Proteins: They alter the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2). An increased Bax/Bcl-2 ratio permeabilizes the mitochondrial outer membrane.

-

Caspase Activation: This leads to the release of cytochrome c from the mitochondria, which activates a cascade of cysteine proteases known as caspases. Specifically, caspase-9 and the executioner caspase-3 are activated.[1]

-

DNA Fragmentation: Activated caspase-3 cleaves cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic DNA fragmentation and morphological changes of apoptosis.[1][2]

Disruption of Oncogenic Signaling Pathways

This compound derivatives have been designed to inhibit several key signaling pathways that are commonly dysregulated in cancer, promoting cell growth, proliferation, and survival.

The Transforming Growth Factor-beta (TGF-β) pathway has a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression and metastasis in later stages.[3] Certain phthalimide derivatives have been specifically designed as inhibitors of the TGF-β type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[3][4] By blocking the ATP-binding site of ALK5, these compounds prevent the phosphorylation and activation of downstream SMAD proteins, thereby inhibiting the pro-tumorigenic signaling cascade.[3]

The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its dysregulation is a hallmark of many cancers.[5] Phthalimide-based curcumin derivatives have been shown to inhibit this pathway.[2][6] Furthermore, the phthalimide structure is utilized in the development of PROTACs designed to induce the selective degradation of PI3K, effectively shutting down this pro-survival signaling.[5] Inhibition of this pathway hinders the viability and proliferation of various cancer cells.[5]

Tumor growth is dependent on angiogenesis, the formation of new blood vessels. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key player in this process.[7][8] Phthalimide analogues have been investigated for their potential to inhibit VEGFR-2, thereby blocking angiogenesis and starving tumors of essential nutrients and oxygen.[7][8]

Cell Cycle Arrest

In addition to inducing cell death, certain this compound derivatives can halt the cancer cell cycle, preventing replication. The phthalimide-curcumin hybrid, K3F21, was found to cause G2/M cell cycle arrest in prostate cancer cells.[2] This is achieved by altering the expression of key cell cycle-regulating genes, such as Cyclins D1, B1, and B2.[2][6] By trapping cells at this checkpoint, the compound prevents them from entering mitosis, thus inhibiting proliferation.

Immunomodulation via PD-1/PD-L1 Inhibition

A novel and highly significant mechanism of action is the disruption of the PD-1/PD-L1 immune checkpoint.[9] Tumor cells often express PD-L1 on their surface, which binds to the PD-1 receptor on T-cells, deactivating the T-cell and allowing the tumor to evade the immune system.[9] Recently, novel phthalimide derivatives have been developed as small-molecule inhibitors that block the PD-1/PD-L1 interaction.[9] By preventing this binding, these compounds can restore the T-cells' ability to recognize and attack cancer cells, representing a promising approach in cancer immunotherapy.[9]

Quantitative Efficacy Data: In Vitro Cytotoxicity

The potency of this compound and phthalimide derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit a biological process (like cell proliferation) by 50%.[10] Lower IC50 values indicate higher potency. The table below summarizes the IC50 values for representative compounds against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 Value | Reference |

| Phthalascidin | Various Human Lines | Multiple | 0.1 - 1.0 nM | [11] |

| Compound 5b | MCF-7 | Breast Adenocarcinoma | 0.2 ± 0.01 µM | [1][12] |

| Compound 5k | MDA-MB-468 | Breast Adenocarcinoma | 0.6 ± 0.04 µM | [1][12] |

| Compound 5g | PC-12 | Pheochromocytoma | 0.43 ± 0.06 µM | [1][12] |

| K3F21 | PC3 | Prostate Adenocarcinoma | ~2.5 µM | [2] |

| K3F21 | DU145 | Prostate Carcinoma | ~2.5 µM | [2] |

| P39 | (PD-1/PD-L1 Assay) | (Biochemical Assay) | 8.9 nM | [9] |

Key Experimental Protocols

Reproducible and standardized methods are critical for evaluating the mechanism of action of novel compounds. Below are detailed protocols for key experiments cited in this compound research.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2]

-

Cell Seeding: Plate cancer cells (e.g., PC3, DU145) into 96-well plates at a density of 2,000-5,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative. Include a vehicle-only control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add Thiazolyl Blue Tetrazolium Bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.[2]

-

Incubation: Incubate the plates at 37°C for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Detection (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, a key executioner in apoptosis.

-

Cell Treatment: Seed and treat cells with the test compound as described for the viability assay. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

-

Cell Lysis: After treatment, harvest the cells and lyse them using a supplied lysis buffer to release cellular contents.

-

Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.

-

Incubation: Incubate the reaction at 37°C. If caspase-3 is active in the lysate, it will cleave the substrate.

-

Detection: Measure the resulting colorimetric or fluorescent signal using a plate reader.

-

Analysis: Quantify the increase in signal relative to untreated controls to determine the fold-increase in caspase-3 activity.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins to confirm the modulation of signaling pathways (e.g., p-AKT, cleaved PARP).[2]

-

Sample Preparation: Treat cells with the this compound compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and load equal amounts onto a polyacrylamide gel. Apply an electric current to separate the proteins based on molecular weight.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AKT, anti-cleaved-PARP) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane to remove unbound primary antibody. Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light, which can be captured on X-ray film or with a digital imager.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and powerful platform for the development of anti-cancer therapeutics. The diverse mechanisms of action—ranging from apoptosis induction and cell cycle arrest to the targeted inhibition of critical growth, survival, and immunomodulatory pathways—provide multiple avenues for therapeutic intervention. The ability of these compounds to target several pathways at once may offer a solution to the challenge of acquired drug resistance. Future research will likely focus on optimizing the selectivity and potency of these derivatives, developing multi-targeted agents with tailored pathway inhibition profiles, and expanding their application in novel modalities such as PROTACs and combination therapies to further enhance their clinical potential in oncology.

References

- 1. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. experts.nau.edu [experts.nau.edu]

- 5. researchgate.net [researchgate.net]

- 6. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Phthalascidin, a synthetic antitumor agent with potency and mode of action comparable to ecteinascidin 743 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Phthalanilide Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalanilides and their related phthalimide derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The core chemical scaffold, characterized by a phthalic acid-derived cyclic imide or a diamide structure, has proven to be a valuable pharmacophore in medicinal chemistry. Extensive research has demonstrated the potential of these compounds as anticancer and antimicrobial agents.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of phthalanilide derivatives, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity of this compound Derivatives

This compound derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[3][4] The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, which plays a role in cancer cell proliferation and metastasis.[2]

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound and related derivatives against various human cancer cell lines.

| Compound ID | Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| Phthalascidin (Pt 650) | Complex polycyclic structure | A-549 (Lung) | 0.001 | [5] |

| HCT116 (Colon) | 0.0005 | [5] | ||

| MCF-7 (Breast) | 0.001 | [5] | ||

| Compound 6c | Thiazole-containing phthalimide | SKOV-3 (Ovarian) | 7.84 | [6] |

| HepG2 (Liver) | 13.68 | [6] | ||

| A549 (Lung) | 15.69 | [6] | ||

| MCF-7 (Breast) | 19.13 | [6] | ||

| Compound 2g | Phthalazine derivative | MCF-7 (Breast) | 0.15 | [7] |

| HepG2 (Liver) | 0.12 | [7] | ||

| Compound 4a | Phthalazine derivative | MCF-7 (Breast) | 0.18 | [7] |

| HepG2 (Liver) | 0.09 | [7] | ||

| Compound 7c | Thiazole-pyrazoline phthalimide | Various | < 100 | [8] |

| Compound 9c | Thiazole-pyrazoline phthalimide | Various | < 100 | [8] |

| Compound 11d | Thiazole-pyrazoline phthalimide | Various | < 100 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9]

Materials:

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

-

Sterile 96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations: Anticancer Mechanism and Experimental Workflow

Caption: Proposed mechanism of action for anticancer phthalanilides via inhibition of the TGF-β signaling pathway.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of this compound Derivatives

This compound derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens.[10][11] Their mechanism of action can involve targeting essential cellular components and processes in microorganisms. For instance, some derivatives have been shown to interact with the 50S ribosomal subunit, thereby inhibiting protein synthesis, and with lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[12][13]

Quantitative SAR Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains.

| Compound ID | Structure/Substitution | Microbial Strain | MIC (µg/mL) | Reference |

| Phthalimide aryl ester 3b | R = Me | Staphylococcus aureus | 128 | [12][14] |

| Pseudomonas aeruginosa | 128 | [12][14] | ||

| Candida tropicalis | 128 | [12][14] | ||

| Candida albicans | 128 | [12][14] | ||

| Compound 4a-i | Phthalimide derivatives | Various bacteria & fungi | 0.49 - 31.25 | [10] |

| Compound 5a-f | Phthalimide derivatives | Various bacteria & fungi | 0.49 - 31.25 | [10] |

| Compound 6a-c | Phthalimide derivatives | Various bacteria & fungi | 0.49 - 31.25 | [10] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[15][16]

Materials:

-

This compound derivatives

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

-

Sterile saline or broth for dilutions

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[1] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]

Visualizations: Antimicrobial Mechanism and Experimental Workflow

Caption: Proposed dual mechanism of antimicrobial action for phthalanilides.

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the core structure can lead to significant improvements in potency and selectivity against cancer cells and microbial pathogens. The provided experimental protocols offer a standardized approach for the evaluation of new this compound derivatives, ensuring reproducibility and comparability of results. The visualized pathways and workflows aim to provide a clearer understanding of the potential mechanisms of action and the experimental processes involved in their investigation. Further research into the synthesis and biological evaluation of novel this compound analogs is warranted to fully exploit their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Phthalascidin, a synthetic antitumor agent with potency and mode of action comparable to ecteinascidin 743 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. Minimal Inhibitory Concentration (MIC) [protocols.io]

A Technical Guide to the Initial Screening of Phthalanilide and Related Phthalimide Compounds for Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies employed in the initial screening of phthalanilide and its parent class, phthalimide derivatives, for antimicrobial properties. It details common experimental protocols, presents quantitative data from various studies, and illustrates key workflows and potential mechanisms of action. The emergence of drug-resistant pathogens necessitates the exploration of novel chemical scaffolds, and phthalimides have demonstrated significant potential as a foundation for developing new antimicrobial agents.[1][2]

Experimental Protocols for Antimicrobial Screening

The initial evaluation of a compound's antimicrobial efficacy typically involves two primary methods: agar diffusion assays for a qualitative or semi-quantitative assessment and broth dilution methods for determining the quantitative minimum inhibitory concentration (MIC).

Agar Well/Disc Diffusion Assay

This method is a widely used preliminary test to screen for antimicrobial activity.[3] It relies on the diffusion of the test compound from a point source through an agar medium inoculated with a specific microorganism. The presence of a "zone of inhibition" around the point source indicates that the compound has successfully inhibited microbial growth.

Detailed Protocol:

-

Medium Preparation: A suitable culture medium, such as Nutrient Agar for bacteria or Sabouraud Dextrose Agar for fungi, is prepared and sterilized. It is then poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: A standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is uniformly spread over the surface of the agar plate.

-

Compound Application:

-

Well Diffusion Method: Sterile wells (typically 6-8 mm in diameter) are punched into the agar. A specific volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like Dimethyl Sulfoxide (DMSO), is added to each well.[1][4]

-

Disc Diffusion Method: Sterile filter paper discs are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.[5]

-

-

Controls: A negative control (solvent alone, e.g., DMSO) and a positive control (a standard antibiotic like Ampicillin or an antifungal like Fluconazole) are run concurrently.[1][5]

-

Incubation: The plates are incubated under appropriate conditions. For bacteria, this is typically 24 hours at 37°C, and for fungi, it may be 48-72 hours at 28-37°C.[1][5]

-

Measurement: After incubation, the diameter of the zone of inhibition (the clear area around the well or disc where no growth occurs) is measured in millimeters (mm).[1]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] The broth microdilution method is a quantitative technique used to determine this value and is considered a gold standard for susceptibility testing.

Detailed Protocol:

-

Preparation: A stock solution of the test compound is prepared. Using a 96-well microtiter plate, serial two-fold dilutions of the compound are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Several controls are included on each plate:

-

A positive control (medium with inoculum, no compound) to ensure microbial growth.

-

A negative control (medium only, no inoculum) to check for sterility.

-

A standard antibiotic control to validate the assay.

-

-

Incubation: The microtiter plate is incubated under appropriate conditions, typically for 18-24 hours.

-

MIC Determination: The wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. The results can also be read using an indicator dye like resazurin, which changes color in the presence of metabolically active cells.[3]

Data Presentation: Antimicrobial Activity of Phthalimide Derivatives

The following tables summarize quantitative data from studies on various phthalimide derivatives, showcasing their activity against a range of microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Phthalimide Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Phthalimide Aryl Ester 3b | Staphylococcus aureus | 128 | [6] |

| Phthalimide Aryl Ester 3b | Pseudomonas aeruginosa | 128 | [6] |

| Phthalimide Aryl Ester 3b | Candida tropicalis | 128 | [6] |

| Phthalimide Aryl Ester 3b | Candida albicans | 128 | [6] |

| Compound 4g | Staphylococcus aureus | 0.49 | [1] |

| Compound 4g | Bacillus subtilis | 0.98 | [1] |

| Compound 4g | Escherichia coli | 1.95 | [1] |

| Compound 4g | Candida albicans | 7.81 | [1] |

| Compound 6c | Staphylococcus aureus | 0.98 | [1] |

| Compound 6c | Escherichia coli | 1.95 | [1] |

| Compound 12 | Bacillus subtilis | Not specified, but 133% activity compared to Ampicillin | [2] |

| Compound 12 | Pseudomonas aeruginosa | Not specified, but 75% activity compared to Cefotaxime |[2] |

Table 2: Zone of Inhibition for Selected Phthalimide Derivatives

| Compound ID | Test Organism | Concentration | Zone of Inhibition (mm) | Reference |

|---|---|---|---|---|

| Compound 4c | Staphylococcus aureus | 10 mg/mL | 22 | [1] |

| Compound 4f | Bacillus subtilis | 10 mg/mL | 25 | [1] |

| Compound 4g | Escherichia coli | 10 mg/mL | 20 | [1] |

| Compound 4h | Pseudomonas aeruginosa | 10 mg/mL | 21 | [1] |

| Compound 5c | Candida albicans | 10 mg/mL | 22 |[1] |

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide clear visual representations of the experimental processes and hypothesized mechanisms of action.

Caption: General Workflow for Antimicrobial Screening

References

- 1. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 5. jetir.org [jetir.org]

- 6. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N-Substituted Phthalanilide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-substituted phthalanilide derivatives, compounds of significant interest in medicinal chemistry and materials science. This document details established synthetic protocols, presents quantitative data for a range of derivatives, and elucidates a key signaling pathway associated with the biological activity of these compounds.

Introduction

N-substituted this compound derivatives are a class of organic compounds characterized by a phthalimide ring system where the nitrogen atom is attached to an aryl group. These structures serve as versatile scaffolds in the development of new therapeutic agents, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide offers detailed methodologies for their synthesis, facilitating further research and development in this promising area.

Synthetic Methodologies

The primary and most common method for synthesizing N-substituted this compound derivatives is the condensation reaction between phthalic anhydride and a primary aniline derivative.[4] This reaction proceeds through the formation of an intermediate phthalanilic acid, which subsequently undergoes cyclization via dehydration to yield the final imide. Variations of this method, including conventional heating and microwave-assisted synthesis, are widely employed to improve reaction times and yields.[5]

General Reaction Scheme

The overall synthetic pathway can be depicted as follows:

Figure 1: General reaction scheme for the synthesis of N-substituted this compound derivatives.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of N-substituted this compound derivatives using both conventional and microwave-assisted methods.

Protocol 1: Conventional Synthesis via Thermal Dehydration

This protocol describes a general procedure for the synthesis of N-substituted phthalanilides by refluxing phthalic anhydride and a substituted aniline in a suitable solvent.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride (1.0 eq) and the desired substituted aniline (1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as glacial acetic acid or toluene, to the flask. The typical solvent volume is sufficient to dissolve or suspend the reactants.

-

Heating: Heat the reaction mixture to reflux (typically 110-120 °C for acetic acid) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution.

-

Isolation and Purification: Collect the solid product by filtration. Wash the solid with a small amount of cold solvent (e.g., ethanol or water) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water.

-

Characterization: Dry the purified product under vacuum and characterize it by determining its melting point and acquiring spectroscopic data (e.g., FT-IR, 1H NMR, 13C NMR).

Protocol 2: Microwave-Assisted Synthesis

This protocol outlines a rapid and efficient method for the synthesis of N-substituted phthalanilides using microwave irradiation.

-

Reactant Preparation: In a microwave-safe reaction vessel, thoroughly mix phthalic anhydride (1.0 eq) and the substituted aniline (1.0 eq). In some cases, a catalyst such as a few drops of glacial acetic acid or a solid support like silica gel can be added.[5]

-

Microwave Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate at a suitable power level (e.g., 160-900 W) for a short duration, typically ranging from 30 seconds to 5 minutes.[5] The reaction should be monitored for completion.

-

Cooling and Extraction: After irradiation, allow the reaction mixture to cool to room temperature. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Wash the organic extract with a dilute acid solution (e.g., 1M HCl) and then with water to remove any unreacted aniline and other water-soluble impurities. Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent under reduced pressure.

-

Final Purification and Characterization: The crude product can be further purified by recrystallization or column chromatography. Characterize the final product as described in the conventional protocol.

Quantitative Data

The following tables summarize the reaction conditions, yields, and characterization data for a selection of N-substituted this compound derivatives synthesized via the reaction of phthalic anhydride with various anilines.

Table 1: Synthesis of N-Substituted this compound Derivatives - Reaction Conditions and Yields

| Entry | Aniline Derivative | Method | Solvent | Reaction Time | Yield (%) | Reference |

| 1 | Aniline | Microwave | Solvent-free | 30 min | 96 | [5] |

| 2 | Aniline | Conventional | Toluene | 24 h | 21-80 | [5] |

| 3 | Various Anilines | Conventional | WEOPA | 8 min | 64-92 | [5] |

| 4 | Various Amino Acids | Microwave | Solvent-free | - | - | [5] |

| 5 | Glycine | Conventional | Glacial Acetic Acid | 2 h | - | [6] |

| 6 | L-Alanine | Conventional | Glacial Acetic Acid | 2 h | - | [6] |

| 7 | L-Phenylalanine | Conventional | Glacial Acetic Acid | 2 h | - | [6] |

WEOPA: Water Extract of Onion Peel Ash

Table 2: Characterization Data of Selected N-Substituted this compound Derivatives

| Compound | Molecular Formula | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | FT-IR (cm-1) | Reference |

| N-Phenylphthalimide | C14H9NO2 | 205-207 | 7.95-7.75 (m, 4H, Ar-H), 7.55-7.40 (m, 5H, Ar-H) | 167.5, 134.5, 132.0, 129.0, 127.5, 126.5, 124.0 | 1770, 1715 (C=O) | [7] |

| 5-Methyl-2-phenylisoindoline-1,3-dione | C15H11NO2 | 133.7-135.4 | 7.82 (d, 1H), 7.74 (s, 1H), 7.57 (d, 1H), 7.52-7.48 (m, 2H), 7.46-7.36 (m, 3H), 2.54 (s, 3H) | 167.4, 167.3, 145.7, 135.0, 132.1, 131.8, 129.2, 129.1, 128.0, 126.5, 124.2, 123.6, 22.0 | - | [7] |

| N-(6-Methylpyridin-3-yl)phthalimide | C14H10N2O2 | 235.0-236.7 | 8.63 (d, 1H), 7.97 (dd, 2H), 7.84-7.80 (m, 2H), 7.69 (dd, 1H), 7.31 (d, 1H), 2.63 (s, 3H) | 166.9, 158.0, 146.6, 134.6, 134.0, 131.6, 126.1, 123.9, 123.3, 24.2 | - | [7] |

Biological Activity and Signaling Pathway

Certain N-substituted this compound derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action has been linked to the modulation of key inflammatory pathways. Notably, some derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) by inhibiting the Toll-like Receptor 4 (TLR4) signaling pathway.[2][8][9]

TLR4 Signaling Pathway

The TLR4 signaling pathway is a critical component of the innate immune system, activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Activation of TLR4 triggers a cascade of intracellular signaling events, leading to the activation of transcription factors like NF-κB and subsequent expression of inflammatory genes. The inhibition of this pathway by N-substituted this compound derivatives represents a promising strategy for the development of novel anti-inflammatory drugs.

Below is a diagram illustrating the TLR4 signaling pathway, a target for some N-substituted this compound derivatives.

Caption: TLR4 Signaling Pathway targeted by some N-substituted this compound derivatives.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of N-substituted this compound derivatives.

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed overview of the synthesis of N-substituted this compound derivatives, offering practical experimental protocols and a summary of quantitative data. The elucidation of the TLR4 signaling pathway as a biological target for these compounds highlights their therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, encouraging further exploration of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Design, synthesis and antiinflammatory activity of novel phthalimide derivatives, structurally related to thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Phthalanilide Derivatives: A Technical Guide to their Anti-Inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalanilide derivatives, a class of compounds characterized by a core phthalimide structure (isoindoline-1,3-dione) linked to an aniline moiety, have emerged as a promising scaffold in the discovery of novel anti-inflammatory agents.[1][2] The parent phthalimide structure is a recognized pharmacophore, present in drugs like thalidomide, which, despite its controversial history, paved the way for the development of potent immunomodulatory and anti-inflammatory analogs such as lenalidomide and pomalidomide.[1][2] The synthetic tractability and structural versatility of the this compound scaffold allow for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles.[1] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating the anti-inflammatory properties of this compound derivatives.

Core Chemical Structures and Synthesis

The foundational structure of these compounds is the phthalimide ring system. The anti-inflammatory activity is often modulated by the nature of the substituents on the imide nitrogen and the aromatic rings.

General Synthetic Pathways: The synthesis of phthalimide derivatives, the precursors to phthalanilides, is well-established. Two primary methods are traditionally employed:

-

Reaction of Phthalic Anhydride with Amines/Anilines: This is the most direct method, involving the condensation of phthalic anhydride with a primary amine or aniline, often under thermal or microwave-assisted conditions.[1][2]

-

Gabriel Synthesis: A classic method for synthesizing primary amines, which can be adapted to create N-substituted phthalimides.[1][2]

More complex derivatives, such as those incorporating heterocyclic moieties like triazoles, can be synthesized via multi-step reactions, including 1,3-dipolar cycloaddition from N-(azido-alkyl)phthalimides and terminal alkynes.[1][3]

Caption: General workflow for the synthesis of N-substituted phthalimide derivatives.

Mechanism of Anti-Inflammatory Action

This compound derivatives exert their anti-inflammatory effects by modulating key signaling pathways and mediators involved in the inflammatory cascade. Their mechanism is often multi-targeted, contributing to a broad spectrum of activity.

-

Inhibition of Pro-inflammatory Cytokines: A primary mechanism is the suppression of tumor necrosis factor-alpha (TNF-α), a key mediator of acute inflammation.[1][4][5][6] Compounds like LASSBio 468 have demonstrated potent inhibition of TNF-α levels.[5]

-

Inhibition of Cyclooxygenase (COX) Enzymes: Certain derivatives have been specifically designed as selective COX-2 inhibitors.[4][7] The COX-2 enzyme is responsible for producing prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2 over COX-1, these compounds may offer a better safety profile with reduced gastrointestinal side effects compared to traditional NSAIDs.[1][7]

-

Modulation of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of gene transcription for pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][9] Several this compound derivatives have been shown to block the activation of NF-κB, thereby preventing the expression of these inflammatory mediators.[1][8][9]

-

Activation of PPAR-γ: Some analogues, such as 4-hydroxy-2-(4-hydroxyphenethyl) isoindoline-1,3-dione (PD1), act as peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists.[9] PPAR-γ activation is known to suppress inflammatory responses.[9]

Caption: Key anti-inflammatory mechanisms of this compound derivatives.

Structure-Activity Relationships (SAR)

The anti-inflammatory potency of this compound derivatives is highly dependent on their chemical structure. SAR studies have identified key features that influence activity:

-

N-Substitution: The substituent on the phthalimide nitrogen is a critical determinant of activity. N-alkyl, N-aryl, and N-heterocyclic substitutions have all yielded potent compounds.[1] For instance, attaching heterocyclic rings like pyrazole or triazole to the nitrogen can significantly enhance anti-inflammatory effects.[1]

-

Aromatic Ring Substitution: The substitution pattern on the phenyl ring of the anilide portion influences selectivity and potency, particularly for COX-2 inhibition. Methoxy groups have been shown to interact favorably within the COX-2 active site.[7]

-

Linker and Functional Groups: The nature of the chemical linker and the presence of specific functional groups, such as sulfonamides or amides, can fine-tune the biological activity. The sulfonyl-thiomorpholine moiety in LASSBio 468 was found to be crucial for its potent in vivo activity.[5]

-

Steric Factors: Subtle steric changes can have a dramatic impact. In one study, replacing a methyl group with a bulkier ethyl group in an ester moiety nearly abolished the anti-inflammatory activity, highlighting the sensitivity of the biological target to molecular size and shape.[1]

Caption: Structure-activity relationship map for this compound derivatives.

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize quantitative data for representative this compound derivatives from various studies, highlighting their in vitro and in vivo efficacy.

Table 1: In Vitro Anti-Inflammatory Activity of this compound Derivatives

| Compound ID/Class | Assay Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cyclic Imide (6a) | COX-2 Inhibition | 0.18 | [4][7] |

| Phthalide (9o) | LPS-induced NO Production | 0.76 | [8][10] |

| Phthalimide (IIh) | LPS-induced NO Production | 8.7 µg/mL | [11] |

| Phthalimide (52) | TNF-α Production | ~200x more potent than thalidomide | [1] |

| N-phenyl-phthalimide (17c) | In vitro inflammation | 32% decrease |[12] |

Table 2: In Vivo Anti-Inflammatory Activity of this compound Derivatives | Compound ID/Class | Animal Model | Dose | Efficacy (% Inhibition or ED50) | Reference | | :--- | :--- | :--- | :--- | | LASSBio 468 (3e) | LPS-induced neutrophil recruitment | ED50 = 2.5 mg/kg | Potent inhibition |[5] | | Triazole derivative (3b) | Carrageenan-induced paw edema | - | 69% decrease in edema |[3] | | Triazole derivative (5c) | Carrageenan-induced paw edema | - | 56.2% decrease in edema |[3] | | Cyclic Imide (6a) | Carrageenan-induced paw edema | ED50 = 54.0 mg/kg | Superior to Diclofenac (ED50=114 mg/kg) |[7] | | N-alkylphthalimide | Carrageenan-induced paw edema | 10 mg/kg | 36% inhibition of paw edema |[4] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel anti-inflammatory compounds. Below are methodologies for key assays cited in the literature.

Protocol 1: General Synthesis of N-Heterocycle Functionalized Phthalimides (Microwave-Assisted)

This protocol is adapted from a general method for synthesizing N-functionalized phthalimides.[1]

-

Reagents: Phthalic anhydride, corresponding heterocyclic amine (e.g., aminopyrazole).

-

Procedure:

-

Combine equimolar amounts of phthalic anhydride and the heterocyclic amine in a microwave reaction vessel.

-

The reaction can be performed solvent-free or with a minimal amount of a high-boiling point solvent (e.g., DMF).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate at a specified temperature (e.g., 120-150 °C) and power (e.g., 100-300 W) for a short duration (e.g., 5-15 minutes).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Purify the resulting solid product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography to yield the desired N-substituted phthalimide.

-

Characterize the final product using NMR, IR spectroscopy, and Mass Spectrometry.

-

Protocol 2: In Vitro Inhibition of LPS-Induced Nitric Oxide (NO) Production

This assay is widely used to screen for anti-inflammatory activity in vitro using murine macrophage cells.[8][9][10][11]

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test this compound derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

-

Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control group.

-

Incubation: Incubate the plate for an additional 24 hours.

-

NO Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

-

Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

-

Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model for evaluating acute inflammation.[1][3][4]

-

Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the study but allow free access to water.

-

Grouping: Divide the animals into groups (n=6-8 per group):

-

Group 1: Vehicle Control (e.g., saline or 0.5% CMC).

-

Group 2: Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg).

-

Group 3-n: Test Groups (this compound derivatives at various doses).

-

-

Compound Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at time 0 (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 24 hours).

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average edema in the control group and V_t is the average edema in the treated group.

-

Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

-

Caption: Experimental workflow for the carrageenan-induced paw edema model.

References

- 1. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-inflammatory activity of new alkyl-substituted phthalimide 1H-1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biomedgrid.com [biomedgrid.com]

- 5. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antiinflammatory activity of novel phthalimide derivatives, structurally related to thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Phthalanilide Synthesis: Application Notes and Protocols for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction